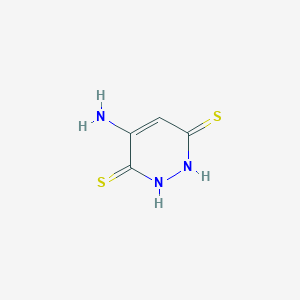

4-Amino-1,2-dihydropyridazine-3,6-dithione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

69842-32-6 |

|---|---|

Molecular Formula |

C4H5N3S2 |

Molecular Weight |

159.2 g/mol |

IUPAC Name |

4-amino-1,2-dihydropyridazine-3,6-dithione |

InChI |

InChI=1S/C4H5N3S2/c5-2-1-3(8)6-7-4(2)9/h1H,(H,7,9)(H3,5,6,8) |

InChI Key |

OWEXCBHUXGFDSJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=S)NNC1=S)N |

Origin of Product |

United States |

Derivatization of the Amino Group:

The primary amino group at the 4-position is a key site for introducing molecular diversity. A common and effective method for the derivatization of amines is acylation.

Acylation with Acyl Halides and Anhydrides: A diverse library of amides can be readily synthesized by treating 4-Amino-1,2-dihydropyridazine-3,6-dithione with a variety of commercially available or readily synthesized acyl chlorides or anhydrides acs.orgyoutube.com. The reaction conditions are typically mild and amenable to parallel synthesis formats.

Sulfonylation: Reaction with a range of sulfonyl chlorides would yield a library of sulfonamides, further expanding the chemical space explored.

The table below illustrates a selection of potential acylating and sulfonylating agents that could be used to generate a diverse library of N-substituted derivatives.

| Building Block Type | Example Reagent | Corresponding Derivative |

| Aliphatic Acyl Chloride | Acetyl chloride | N-(3,6-dithioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetamide |

| Propionyl chloride | N-(3,6-dithioxo-1,2,3,6-tetrahydropyridazin-4-yl)propionamide | |

| Isobutyryl chloride | N-(3,6-dithioxo-1,2,3,6-tetrahydropyridazin-4-yl)isobutyramide | |

| Aromatic Acyl Chloride | Benzoyl chloride | N-(3,6-dithioxo-1,2,3,6-tetrahydropyridazin-4-yl)benzamide |

| 4-Chlorobenzoyl chloride | 4-Chloro-N-(3,6-dithioxo-1,2,3,6-tetrahydropyridazin-4-yl)benzamide | |

| 4-Methoxybenzoyl chloride | 4-Methoxy-N-(3,6-dithioxo-1,2,3,6-tetrahydropyridazin-4-yl)benzamide | |

| Heterocyclic Acyl Chloride | Thiophene-2-carbonyl chloride | N-(3,6-dithioxo-1,2,3,6-tetrahydropyridazin-4-yl)thiophene-2-carboxamide |

| Furan-2-carbonyl chloride | N-(3,6-dithioxo-1,2,3,6-tetrahydropyridazin-4-yl)furan-2-carboxamide | |

| Aliphatic Sulfonyl Chloride | Methanesulfonyl chloride | N-(3,6-dithioxo-1,2,3,6-tetrahydropyridazin-4-yl)methanesulfonamide |

| Aromatic Sulfonyl Chloride | Benzenesulfonyl chloride | N-(3,6-dithioxo-1,2,3,6-tetrahydropyridazin-4-yl)benzenesulfonamide |

| 4-Toluenesulfonyl chloride | N-(3,6-dithioxo-1,2,3,6-tetrahydropyridazin-4-yl)-4-methylbenzenesulfonamide |

Derivatization of the Thione Groups:

The two thione groups at the 3- and 6-positions offer another avenue for introducing diversity. The sulfur atoms are nucleophilic and can be readily alkylated.

S-Alkylation: Reaction of the dithione with a variety of alkylating agents, such as alkyl halides, in the presence of a base would lead to the formation of S-alkylated derivatives. This can result in mono- or di-alkylation, providing further structural diversity. The regioselectivity of the alkylation could potentially be controlled by the choice of reaction conditions.

The following table provides examples of alkylating agents that could be employed to generate a library of S-alkylated analogs.

| Building Block Type | Example Reagent | Potential Derivative(s) |

| Alkyl Halide | Methyl iodide | 4-Amino-6-(methylthio)-1,2-dihydropyridazin-3(2H)-thione and/or 4-Amino-3,6-bis(methylthio)-1,2-dihydropyridazine |

| Ethyl bromide | 4-Amino-6-(ethylthio)-1,2-dihydropyridazin-3(2H)-thione and/or 4-Amino-3,6-bis(ethylthio)-1,2-dihydropyridazine | |

| Propyl iodide | 4-Amino-6-(propylthio)-1,2-dihydropyridazin-3(2H)-thione and/or 4-Amino-3,6-bis(propylthio)-1,2-dihydropyridazine | |

| Benzyl Halide | Benzyl bromide | 4-Amino-6-(benzylthio)-1,2-dihydropyridazin-3(2H)-thione and/or 4-Amino-3,6-bis(benzylthio)-1,2-dihydropyridazine |

| 4-Chlorobenzyl chloride | 4-Amino-6-((4-chlorobenzyl)thio)-1,2-dihydropyridazin-3(2H)-thione and/or 4-Amino-3,6-bis(((4-chlorobenzyl)thio))-1,2-dihydropyridazine | |

| Functionalized Alkyl Halide | 2-Bromoethanol | 4-Amino-6-((2-hydroxyethyl)thio)-1,2-dihydropyridazin-3(2H)-thione and/or 4-Amino-3,6-bis((2-hydroxyethyl)thio)-1,2-dihydropyridazine |

| Ethyl bromoacetate | Ethyl 2-((4-amino-3-thioxo-2,3-dihydro-1,2-pyridazin-6-yl)thio)acetate and/or Diethyl 2,2'-((4-amino-1,2-dihydropyridazine-3,6-diyl)bis(sulfanediyl))diacetate |

Multi Component Reactions:

An alternative and highly efficient approach for generating molecular diversity is through the use of multi-component reactions (MCRs). While specific MCRs involving 4-Amino-1,2-dihydropyridazine-3,6-dithione are not explicitly documented, the reactive functionalities of this scaffold could potentially participate in known MCRs. For instance, the amino group could react with an aldehyde and an isocyanide in a Ugi-type reaction, or the thione groups could participate in reactions with other components to form new heterocyclic rings. The development of novel MCRs involving this scaffold would be a significant advancement in the diversity-oriented synthesis of pyridazine (B1198779) derivatives.

By employing these derivatization strategies in a combinatorial fashion, a large and diverse library of compounds based on the this compound scaffold can be systematically generated. This library would be a valuable resource for high-throughput screening campaigns aimed at the discovery of new therapeutic agents.

Theoretical and Computational Investigations of 4 Amino 1,2 Dihydropyridazine 3,6 Dithione

Electronic Structure and Bonding Analysis

A thorough understanding of the electronic structure and bonding is fundamental to elucidating the reactivity and properties of 4-Amino-1,2-dihydropyridazine-3,6-dithione.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations would typically be employed to determine its optimized molecular geometry, bond lengths, bond angles, and dihedral angles in the ground state. These calculations provide insights into the spatial arrangement of atoms and the nature of the chemical bonds.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity.

For this compound, FMO analysis would identify the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks. The distribution of the HOMO and LUMO across the molecule would pinpoint the specific atoms that act as electron donors and acceptors. This information is invaluable for predicting the outcomes of chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Related Properties

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

| Ionization Potential (eV) | Data not available |

| Electron Affinity (eV) | Data not available |

| Electronegativity (χ) | Data not available |

| Hardness (η) | Data not available |

| Softness (S) | Data not available |

Note: This table is for illustrative purposes only. No experimental or calculated data for this compound was found.

Conformational Analysis and Tautomeric Equilibria Studies

The structural flexibility and the potential for tautomerism are critical aspects of the chemistry of this compound.

Energy Profiles for Tautomeric Interconversions

Pyridazine (B1198779) derivatives containing thiol/thione and amino groups can exist in several tautomeric forms. For this compound, potential tautomers could include the dithione, thione-thiol, and dithiol forms, as well as tautomers involving the amino group. Computational methods, particularly DFT, are essential for studying the relative stabilities of these tautomers.

By calculating the Gibbs free energy of each tautomer, it is possible to predict the predominant form under different conditions (e.g., in the gas phase or in various solvents). The energy barriers for the interconversion between tautomers can also be calculated to understand the kinetics of the tautomerization process. Studies on analogous pyridazine-thiones have shown that the thione form is often more stable. rsc.orgresearchgate.net

Influence of Substituents on Tautomer Stability

The stability of different tautomers can be significantly influenced by the presence of substituent groups. In the case of this compound, the amino group plays a crucial role. The electronic effects (both inductive and resonance) of the amino group, as well as its ability to form intramolecular hydrogen bonds, can alter the relative energies of the tautomers.

Computational studies on substituted pyridazine systems would involve systematically changing the substituent at the 4-position and calculating the resulting changes in tautomer stability. This would provide valuable insights into how different functional groups can be used to control the tautomeric equilibrium and, consequently, the chemical and biological properties of the molecule.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed mechanisms of chemical reactions, providing information that can be difficult to obtain experimentally. For this compound, computational methods could be used to explore various potential reaction pathways, identify transition states, and calculate activation energies. This would allow for a deeper understanding of its reactivity and the prediction of reaction outcomes. While no specific reaction mechanism studies for this compound were found, general computational approaches are well-established for elucidating reaction mechanisms in organic chemistry. rsc.orgresearchgate.net

Transition State Characterization and Activation Barriers

No published data were found detailing the transition state geometries or activation energy barriers for reactions involving this compound. Such studies would typically involve quantum mechanical calculations to map out the potential energy surface of a proposed reaction, identifying the lowest energy pathway from reactants to products through a specific transition state.

Solvent Effects on Reaction Pathways

Information regarding the influence of different solvents on the reaction pathways of this compound is not available in the reviewed literature. Investigating solvent effects computationally often involves using implicit solvent models, like the Polarizable Continuum Model (PCM), or explicit solvent molecules in a simulation box to understand how the solvent medium affects reaction energetics and molecular conformation.

Spectroscopic Data Prediction and Validation

While computational methods for predicting spectroscopic data are robust, specific predicted spectra for this compound have not been published.

There are no available studies presenting computationally predicted 1H or 13C NMR chemical shifts for this compound. This type of analysis is crucial for validating synthesized structures and understanding the electronic environment of the nuclei.

Simulated infrared (IR), Raman, and UV-Vis spectra for this compound are not present in the accessible literature. These simulations help in the interpretation of experimental spectra and provide information about the molecule's vibrational modes and electronic transitions.

Molecular Dynamics Simulations for Intermolecular Interactions

No molecular dynamics simulation studies focused on the intermolecular interactions of this compound were identified. MD simulations are instrumental in understanding how a molecule interacts with its environment, including other molecules of the same type, solvents, or biological macromolecules.

There is no specific research available on the host-guest chemistry or complexation behavior of this compound. Such studies would explore the ability of the molecule to bind with other "guest" molecules, a key area in supramolecular chemistry, and are often supported by computational modeling to understand the binding modes and affinities.

Due to the absence of specific research data for this compound, it is not possible to provide the detailed research findings and data tables as requested.

Due to the highly specific nature of the subject, "this compound," and the focused query on its "Adsorption Behavior on Surfaces," a comprehensive search of available scientific literature and databases did not yield specific theoretical or computational studies on this topic.

Research in the field of surface science and computational chemistry often focuses on compounds with well-established applications or fundamental scientific interest. While theoretical and computational investigations are powerful tools for understanding molecular interactions, it appears that "this compound" has not yet been the subject of such specific adsorption studies.

Consequently, detailed research findings, data tables, and specific mechanisms regarding its interaction with various surfaces are not available in the current body of scientific literature. Further research would be required to elucidate the adsorption properties of this particular compound.

Reactivity and Reaction Mechanisms of 4 Amino 1,2 Dihydropyridazine 3,6 Dithione

Electrophilic Substitution Reactions on the Dihydropyridazine (B8628806) Ring

The dihydropyridazine ring, being a π-deficient system, is generally deactivated towards electrophilic aromatic substitution. However, the presence of the strongly activating amino group at the C4 position is expected to increase the electron density of the ring, potentially enabling electrophilic substitution reactions under specific conditions.

Halogenation and Nitration Studies

Nitration of pyridine (B92270) and its derivatives is generally a challenging transformation requiring harsh conditions due to the electron-withdrawing nature of the nitrogen heteroatom. rsc.orgyoutube.com The presence of an activating amino group could facilitate nitration. However, the reaction conditions, typically strongly acidic, could lead to protonation of the amino group, thereby deactivating it and making substitution more difficult.

Friedel-Crafts Type Alkylation/Acylation

Specific studies on Friedel-Crafts alkylation or acylation of 4-Amino-1,2-dihydropyridazine-3,6-dithione have not been reported. Generally, Friedel-Crafts reactions are not successful with pyridine-like heterocycles because the Lewis acid catalyst coordinates with the ring nitrogen, leading to strong deactivation of the ring towards electrophilic attack. youtube.com Given that the dihydropyridazine ring also contains basic nitrogen atoms, a similar deactivation is highly probable, making Friedel-Crafts reactions unlikely to proceed under standard conditions.

Nucleophilic Addition and Substitution Reactions at Sulfur and Carbon Centers

The dithione moieties and the amino group are primary sites for nucleophilic reactions.

Reactivity of Dithione Moieties (e.g., S-alkylation, S-acylation)

The thione groups in this compound are expected to be highly reactive towards nucleophiles. The sulfur atoms can be readily alkylated or acylated. For example, pyridazinethione derivatives can undergo S-alkylation. nih.gov It is anticipated that this compound would react with alkyl halides in the presence of a base to yield the corresponding S-alkylated products. Similarly, reaction with acyl halides or anhydrides would likely lead to S-acylation.

Table 1: Predicted S-Alkylation and S-Acylation Reactions

| Reagent | Predicted Product |

| Alkyl Halide (R-X) | 4-Amino-6-(alkylthio)-1,2-dihydropyridazin-3-thione and/or 4-Amino-3,6-bis(alkylthio)-1,2-dihydropyridazine |

| Acyl Halide (RCO-X) | 4-Amino-6-(acylthio)-1,2-dihydropyridazin-3-thione and/or 4-Amino-3,6-bis(acylthio)-1,2-dihydropyridazine |

Reactions Involving the Amino Group (e.g., acylation, imine formation)

The exocyclic amino group at the C4 position is a key site for various chemical transformations. It is expected to exhibit typical reactivity of an aromatic amine.

Acylation: The amino group can be readily acylated by reacting with acid chlorides or anhydrides to form the corresponding amides. This reaction is a common way to modify the properties of amino-substituted heterocycles. nih.gov

Imine Formation: The amino group can condense with aldehydes and ketones to form Schiff bases (imines). This reaction is characteristic of primary amines and is widely used in the synthesis of various heterocyclic systems. libretexts.org

Table 2: Predicted Reactions of the Amino Group

| Reagent | Predicted Product Type |

| Acyl Halide / Anhydride (B1165640) | N-(3,6-dithio-1,2-dihydropyridazin-4-yl)amide |

| Aldehyde / Ketone | N-(3,6-dithio-1,2-dihydropyridazin-4-yl)imine |

Cycloaddition Reactions and Pericyclic Processes

The dihydropyridazine ring contains a conjugated diene system, which suggests the potential for participation in cycloaddition reactions, such as the Diels-Alder reaction. Dihydropyridine (B1217469) derivatives are known to undergo various cycloaddition reactions. mdpi.comsciforum.netnih.govresearchgate.net

The electron-rich nature of the diene, enhanced by the amino group, would favor reactions with electron-deficient dienophiles in a normal electron-demand Diels-Alder reaction. Conversely, inverse electron-demand Diels-Alder reactions with electron-rich dienophiles might also be possible, a known reaction pathway for pyridazine (B1198779) systems. mdpi.comacsgcipr.org The specific stereochemical and regiochemical outcomes of such reactions would depend on the nature of the dienophile and the reaction conditions. While no specific examples for this compound are documented, the structural motifs present suggest that this is a plausible area for reactivity.

Diels-Alder Type Reactions

The Diels-Alder reaction, a cornerstone of [4+2] cycloaddition chemistry, typically involves a conjugated diene and a dienophile. The 1,2-dihydropyridazine ring in this compound contains a conjugated system that could potentially act as a diene. The electron-donating amino group at the 4-position would be expected to increase the electron density of the diene system, potentially enhancing its reactivity towards electron-deficient dienophiles.

Hypothetical Reaction Scheme:

| Diene | Dienophile | Expected Product |

| This compound | Maleic anhydride | Bicyclic adduct |

| This compound | Dimethyl acetylenedicarboxylate | Aromatized bicyclic adduct |

This table represents a theoretical projection of potential Diels-Alder reactions. No experimental data for these specific reactions has been found in the reviewed literature.

1,3-Dipolar Cycloadditions

1,3-Dipolar cycloadditions are another class of powerful ring-forming reactions. The dihydropyridazine derivative could potentially participate as a dipolarophile, reacting with various 1,3-dipoles such as azides, nitrile oxides, or nitrones. The double bond within the ring would be the site of cycloaddition. Alternatively, the molecule itself does not inherently possess a classic 1,3-dipolar moiety.

Redox Chemistry: Exploring Oxidation and Reduction Pathways

The presence of multiple heteroatoms and unsaturated bonds makes the redox chemistry of this compound a field ripe for investigation.

Oxidation of Thione to Sulfoxide/Sulfone

The two thione (C=S) groups are expected to be susceptible to oxidation. Treatment with common oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) would likely lead to the formation of the corresponding sulfoxides (C=S=O) and, upon further oxidation, sulfones (C=SO2). The relative reactivity of the two thione groups and the conditions required to achieve selective oxidation would be key areas for experimental investigation.

Potential Oxidation Products:

| Oxidizing Agent | Potential Product(s) |

| H₂O₂ | 4-Amino-1,2-dihydro-6-sulfinylpyridazine-3-thione / 4-Amino-1,2-dihydropyridazine-3,6-disulfoxide |

| m-CPBA | 4-Amino-1,2-dihydro-6-sulfonylpyridazine-3-thione / 4-Amino-1,2-dihydropyridazine-3,6-disulfone |

This table outlines hypothetical oxidation products. The actual products and their distribution would depend on the specific reaction conditions.

Reduction of the Dihydropyridazine Ring

The dihydropyridazine ring contains a double bond that could be reduced. Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal catalyst could potentially reduce the double bond to yield the corresponding tetrahydropyridazine derivative. The thione groups might also be susceptible to reduction under certain conditions, potentially leading to over-reduction or side products.

Ring-Opening and Rearrangement Reactions: Probing Structural Stability

The stability of the dihydropyridazine ring system under energetic conditions is another area where experimental data is lacking.

Thermally or Photochemically Induced Transformations

Thermally or photochemically induced reactions could lead to a variety of transformations, including ring-opening, ring-contraction, or rearrangement reactions. For instance, photochemical excitation could lead to electrocyclic reactions or the formation of reactive intermediates. Thermal stress might induce fragmentation or rearrangement pathways. Without experimental evidence, any proposed mechanism would be purely speculative. The citation provided in the prompt, "," does not appear to be directly related to this specific compound's transformations based on the available information.

Information regarding the chemical compound “this compound” is not available in the public domain.

Extensive searches of chemical literature and databases have yielded no specific information on the reactivity and reaction mechanisms of the compound “this compound.” Consequently, it is not possible to provide an article structured around the requested outline of its acid/base catalyzed rearrangements, chemical transformations of the amino substituent, and derivatization at the dithione centers.

While research exists for related heterocyclic compounds containing pyridazine or aminothione moieties, any extrapolation of their reactivity to the specific, unsubstantiated compound would be speculative and scientifically unsound. Adherence to the strict instructional requirement to focus solely on “this compound” prevents the inclusion of data from analogous but distinct chemical structures.

Therefore, the requested article on the reactivity and reaction mechanisms of “this compound” cannot be generated at this time due to a lack of available scientific data.

Derivatization and Analog Development of 4 Amino 1,2 Dihydropyridazine 3,6 Dithione

Synthesis of N-Substituted Derivatives

The presence of multiple nitrogen atoms—two in the pyridazine (B1198779) ring and one in the exocyclic amino group—offers numerous possibilities for N-substitution, a common strategy to expand the chemical space of heterocyclic compounds.

Alkylation and Arylation of Ring Nitrogen Atoms

The nitrogen atoms within the pyridazine ring are potential sites for alkylation and arylation, which can significantly influence the electronic and steric properties of the molecule. While direct N-alkylation of 4-amino-1,2-dihydropyridazine-3,6-dithione is not extensively documented in publicly available literature, studies on related aminopyridazine systems provide valuable insights. For instance, the N2 alkylation of 6-aryl-3-aminopyridazines has been successfully achieved using reagents like (chloromethyl)isoxazole or (chloromethyl)isothiazole derivatives. nih.gov This suggests that the ring nitrogens of this compound could be susceptible to alkylation under appropriate conditions, likely involving an alkyl halide and a base to facilitate the nucleophilic attack.

The regioselectivity of such reactions would be a critical aspect to consider, as alkylation could potentially occur at either N1 or N2. The electronic environment of the pyridazine ring, influenced by the amino and dithione groups, would play a crucial role in directing the incoming electrophile.

Arylation of the ring nitrogens, a process that introduces an aromatic moiety, can be a more challenging transformation. Methodologies for N-arylation of heterocyclic compounds often involve transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. The feasibility of such reactions on the this compound scaffold would depend on the compatibility of the dithione groups with the catalytic system.

Acylation and Sulfonylation of Amine and Ring Nitrogens

The exocyclic amino group of this compound is a primary site for acylation and sulfonylation, reactions that introduce acyl and sulfonyl groups, respectively. The acylation of aminopyridines is a well-established transformation. researchgate.net For example, reactions of aminopyridines with anhydrides like endic anhydride (B1165640) lead to the chemoselective transformation of the exocyclic amino group to form the corresponding amido acids. researchgate.net This suggests that the amino group of the target compound would readily react with acylating agents such as acyl chlorides or anhydrides, likely in the presence of a base to neutralize the acid byproduct.

A study on the acylation of 4-amino-3,6-dichloropyridazine, a structurally related compound, further supports the reactivity of the amino group towards acylation. The selective acylation of either of the two nitrogen atoms of tosylhydrazide can be controlled by the use of a catalytic amount of 4-aminopyridine (B3432731) or 4-(dimethylamino)pyridine with common acylating agents. nih.gov

Sulfonylation of the amino group can be achieved using sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base like pyridine (B92270) or triethylamine. This reaction would yield the corresponding sulfonamide derivative.

While acylation and sulfonylation are expected to occur preferentially at the more nucleophilic exocyclic amino group, reaction at the ring nitrogens is also a possibility under certain conditions, potentially leading to a mixture of products. The choice of reagents, solvent, and temperature can influence the selectivity of these reactions.

Modification of Dithione Moieties

The two thione groups at positions 3 and 6 are key functional features of the molecule and represent important handles for further derivatization. These groups can exist in tautomeric equilibrium with the corresponding thiol forms, which influences their reactivity.

S-Alkylation to Thioethers

The sulfur atoms of the dithione moieties are nucleophilic and can readily undergo S-alkylation with alkyl halides to form thioethers. This reaction is a common strategy for modifying sulfur-containing heterocycles. The synthesis of non-symmetrical pyridazine thioethers has been reported, demonstrating the feasibility of selective functionalization at the sulfur atoms. researchgate.net In the context of this compound, treatment with one or two equivalents of an alkylating agent, such as methyl iodide or benzyl bromide, in the presence of a base would be expected to yield the corresponding mono- or di-S-alkylated derivatives.

The regioselectivity of mono-alkylation, i.e., whether it occurs at the sulfur at position 3 or 6, would be influenced by the electronic and steric environment around each thione group.

| Reactant | Reagent | Product | Reaction Type |

| This compound | Alkyl Halide (e.g., CH3I) | 4-Amino-6-(methylthio)-1,2-dihydropyridazin-3(2H)-one and/or 4-Amino-3-(methylthio)-1,2-dihydropyridazin-6(2H)-one | S-Alkylation |

| This compound | 2 eq. Alkyl Halide | 4-Amino-3,6-bis(alkylthio)pyridazine | Di-S-Alkylation |

Formation of Disulfide Linkages

The thiol tautomers of the dithione groups can undergo oxidation to form disulfide bonds. This can occur either intramolecularly, to form a cyclic disulfide, or intermolecularly, leading to the formation of dimers or polymers. The oxidation of thiols to disulfides is a common reaction and can be achieved using a variety of oxidizing agents, such as hydrogen peroxide, iodine, or even air under basic conditions. organic-chemistry.orgrsc.org The formation of a disulfide-linked dimer of this compound would result in a larger molecule with potentially different properties. The specific conditions would determine the outcome of the oxidation reaction.

C-Functionalization Strategies

Direct functionalization of the carbon atoms of the pyridazine ring presents another avenue for creating analogs. The electron-deficient nature of the pyridazine ring generally makes it susceptible to nucleophilic attack rather than electrophilic substitution. wikipedia.orgquora.combyjus.combyjus.com

The carbon atom at position 5 is the most likely site for functionalization. Strategies for introducing substituents at this position could involve nucleophilic aromatic substitution (SNAr) if a suitable leaving group is present on the ring. However, in the parent compound, this position is occupied by a hydrogen atom.

Alternatively, metalation of the C-H bond at position 5, followed by quenching with an electrophile, could be a viable strategy. The use of strong bases, such as organolithium reagents or lithium diisopropylamide (LDA), can deprotonate the C-H bond of pyridazine derivatives, creating a nucleophilic carbon species that can react with various electrophiles. ingentaconnect.com The success of this approach would depend on the relative acidity of the C5-H bond compared to the N-H and S-H protons in the molecule.

Direct C-H Activation and Functionalization

Direct C-H functionalization has emerged as a powerful tool in organic synthesis for its atom and step economy. For the this compound scaffold, the C-H bond at the 5-position is a prime target for such transformations. While direct C-H functionalization of the title compound is not extensively documented, methodologies applied to related pyridazine systems offer significant insights.

One relevant approach is the radical-mediated C-H functionalization, which has been successfully applied to 3,6-dichloropyridazine. nih.gov This method utilizes primary alcohols in the presence of tert-butyl hydroperoxide (t-BuOOH) and titanium(III) chloride (TiCl₃) to introduce alkoxy groups onto the pyridazine ring. nih.gov Such a transformation, conducted open to the air, could potentially be adapted to introduce a variety of substituents at the C5 position of this compound.

Furthermore, transition metal-catalyzed C-H activation is a well-established strategy for the functionalization of heterocycles. rsc.org The development of methods for meta-selective C-H functionalization of pyridines, though challenging due to the electronic properties of the ring, highlights the potential for regioselective derivatization. nih.gov These strategies often employ directing groups to achieve high selectivity. In the case of this compound, the amino group or one of the thione groups could potentially serve as an endogenous directing group to guide the metal catalyst to the adjacent C-H bond.

The table below summarizes potential C-H activation strategies applicable to the pyridazine core.

| Methodology | Reagents | Potential Functionalization | Reference |

| Radical-mediated alkoxylation | Primary alcohols, t-BuOOH, TiCl₃ | Introduction of alkoxy groups | nih.gov |

| Directed C-H activation | Transition metal catalyst (e.g., Pd, Ru), directing group | Arylation, alkylation, etc. | rsc.orgnih.gov |

Substituent Effects on Reactivity and Selectivity

The inherent reactivity and selectivity of the this compound core are significantly influenced by its existing substituents—the amino group and the two thione groups—and can be further modulated by the introduction of additional functionalities. The amino group at the C4 position is an electron-donating group, which increases the electron density of the pyridazine ring, thereby influencing its susceptibility to electrophilic and nucleophilic attack.

The thione groups at the C3 and C6 positions are electron-withdrawing and can exist in tautomeric equilibrium with the corresponding thiol forms. This tautomerism plays a crucial role in the molecule's reactivity, particularly its nucleophilicity. The thiol tautomer can readily participate in S-alkylation and S-acylation reactions, while the thione form can undergo reactions at the sulfur atom or influence the reactivity of the adjacent ring carbons.

Studies on substituted pyridazines have provided valuable data on how different functional groups affect the electronic properties of the ring. For instance, the ¹³C NMR chemical shifts of substituted pyridazines are indicative of the electronic influence of the substituents.

A theoretical analysis of the nucleophilicity of substituted pyridines using Density Functional Theory (DFT) has shown a correlation between the electronic nature of the substituents and the nucleophilic character of the pyridine nitrogen and the ring itself. ias.ac.in Similar principles apply to the pyridazine ring system, where electron-donating groups enhance nucleophilicity and electron-withdrawing groups diminish it.

The regioselectivity of nucleophilic substitution on pyridazine rings is also heavily dependent on the nature and position of the substituents. In poly-substituted pyridazines, such as those derived from tetrafluoropyridazine, the site of nucleophilic attack is determined by the electronic activation provided by the existing substituents and the nature of the incoming nucleophile. nih.gov For this compound, the interplay between the electron-donating amino group and the electron-withdrawing thione groups will dictate the regioselectivity of further functionalization.

Development of Fused Heterocyclic Systems

Fusing additional heterocyclic rings onto the this compound core is a promising strategy for creating novel, complex molecules with potentially enhanced biological activities and unique physicochemical properties. The functional groups present on the parent molecule provide convenient handles for constructing these fused systems.

Annulation Reactions with Appropriate Building Blocks

Annulation reactions are a cornerstone of heterocyclic synthesis, allowing for the construction of cyclic structures. The amino and dithione functionalities of this compound are ideal starting points for such reactions.

For example, the amino group can react with 1,3-dicarbonyl compounds or their equivalents to form fused pyrimidine (B1678525) rings. Similarly, reactions with α-haloketones could lead to the formation of fused imidazole or thiazole rings, depending on the reaction conditions and the specific tautomeric form of the dithione.

The synthesis of pyrido[2,3-d]pyridazine-2,8-dione derivatives through the annulation of a 2-pyridone scaffold exemplifies a relevant strategy. rsc.org This approach involves the cyclocondensation of a suitably functionalized pyridone with hydrazine (B178648). A similar strategy could be envisioned where a derivative of this compound acts as the hydrazine component or is otherwise elaborated with a suitable building block to facilitate cyclization.

Another versatile method is the tandem annulation of 1,3-enynes, which has been used to synthesize functionalized pyridine and pyrrole derivatives. nih.gov This type of reaction could potentially be adapted to build additional rings onto the pyridazine-dithione framework.

The table below outlines several annulation strategies that could be applied to the derivatization of this compound.

| Fused Ring System | Building Block | Reaction Type | Reference |

| Fused Pyrimidine | 1,3-Dicarbonyl compounds | Condensation | - |

| Fused Thiazine | α,β-Unsaturated ketones/esters | Michael addition/cyclization | researchgate.net |

| Fused Triazine | Carbon disulfide | Cyclocondensation | researchgate.net |

| Fused Pyridine | Functionalized 2-pyridones | Annulation | rsc.org |

Synthesis of Polycyclic Pyridazine-Dithione Conjugates

The synthesis of polycyclic aromatic and heteroaromatic systems is of great interest for applications in materials science and medicinal chemistry. Creating polycyclic conjugates of this compound involves the formation of extended π-systems, which can impart unique electronic and photophysical properties.

One of the most powerful methods for constructing such systems is the Diels-Alder reaction. An inverse electron-demand aza-Diels-Alder reaction, for instance, between an electron-deficient diene (like a 1,2,4,5-tetrazine) and an alkene or alkyne dienophile can lead to the formation of a pyridazine ring. mdpi.com This strategy can be employed to build upon the existing pyridazine-dithione core or to construct the core itself as part of a larger polycyclic framework. The synthesis of pyridazine derivatives through aza-Diels-Alder reactions of 1,2,3-triazines with 1-propynylamines further demonstrates the utility of this approach for accessing substituted pyridazines. organic-chemistry.org

The synthesis of 5,6-fused ring pyridazines from fulvene derivatives and hydrazine provides a direct route to polycyclic systems containing the pyridazine moiety. liberty.edu By analogy, appropriately substituted precursors could be designed to incorporate the 4-amino-3,6-dithione pattern into such fused-ring structures.

Combinatorial Library Synthesis for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. Combinatorial chemistry, particularly parallel synthesis, is a highly efficient approach for generating large numbers of compounds for SAR exploration.

Parallel Synthesis Approaches

Parallel synthesis involves the simultaneous synthesis of a library of related compounds in separate reaction vessels. This methodology is well-suited for exploring the SAR of the this compound scaffold. By systematically varying the substituents at different positions of the molecule, a library of analogs can be generated and screened for biological activity.

A hypothetical parallel synthesis scheme for derivatizing this compound could involve a multi-step sequence where diversity is introduced at each step. For example:

S-Alkylation: The thione groups can be alkylated with a variety of alkyl halides (R¹-X) to introduce diversity at the sulfur atoms.

N-Acylation/Alkylation: The amino group can be acylated with a range of acyl chlorides or carboxylic acids (R²-COCl or R²-COOH) or alkylated with alkyl halides (R²-X) to introduce a second point of diversity.

C-H Functionalization: If a suitable method is developed, a third point of diversity could be introduced at the C5 position (R³).

The table below illustrates a hypothetical combinatorial library based on the this compound scaffold.

| Compound ID | R¹ (at S) | R² (at N) | R³ (at C5) |

| A1 | Methyl | Acetyl | Hydrogen |

| A2 | Methyl | Benzoyl | Hydrogen |

| A3 | Methyl | Propyl | Hydrogen |

| B1 | Ethyl | Acetyl | Hydrogen |

| B2 | Ethyl | Benzoyl | Hydrogen |

| B3 | Ethyl | Propyl | Hydrogen |

| C1 | Benzyl | Acetyl | Phenyl |

| C2 | Benzyl | Benzoyl | Phenyl |

| C3 | Benzyl | Propyl | Phenyl |

Such a library would allow for the systematic evaluation of how the size, electronics, and lipophilicity of the R¹, R², and R³ groups influence the biological activity of the molecule. The design and synthesis of pyrazole-pyridazine hybrids for the discovery of selective COX-2 inhibitors serves as a practical example of how SAR studies can guide the development of new therapeutic agents. nih.gov Similarly, the in silico design of novel pyridazine derivatives as multifunctional agents for Alzheimer's disease demonstrates the power of combining computational methods with synthetic efforts to explore SAR. nih.gov

Diversity-Oriented Synthesis of this compound Derivatives

Diversity-oriented synthesis (DOS) is a powerful strategy in medicinal chemistry for the creation of a wide array of structurally diverse molecules from a common starting scaffold. This approach is particularly valuable for the exploration of novel chemical space and the discovery of new bioactive compounds. The this compound core presents multiple points for diversification, primarily at the amino group and the two thione functionalities, making it an ideal candidate for the application of DOS principles.

A hypothetical diversity-oriented synthesis approach for generating a library of this compound derivatives would logically commence with the synthesis of the core scaffold, followed by a series of parallel reactions to introduce a variety of substituents.

Proposed Synthesis of the Core Scaffold: this compound

A plausible synthetic route to the this compound scaffold can be envisioned starting from commercially available 3,6-dichloropyridazine. This would likely involve a three-step process:

Amination: Introduction of an amino group at the 4-position of the pyridazine ring. This could potentially be achieved through the synthesis of 4-amino-3,6-dichloropyridazine. A general method for the synthesis of 4-aminopyridazine (B156604) from 3,6-dichloropyridazin-4-amine has been described, which involves catalytic hydrogenation chemicalbook.com. A similar approach, or direct amination of a suitable pyridazine precursor, could yield the desired 4-amino-3,6-dichloropyridazine.

Hydrolysis: Conversion of the chloro groups to hydroxyl groups to yield 4-Amino-1,2-dihydropyridazine-3,6-dione. This is a standard transformation for chloropyridazines.

Thionation: The final step would involve the conversion of the dione (B5365651) to the dithione. Lawesson's reagent is a widely used and effective reagent for the thionation of carbonyl compounds, including pyridazinediones, to their corresponding thiocarbonyl analogs organic-chemistry.orgresearchgate.netnih.govenamine.net. The reaction of 4-Amino-1,2-dihydropyridazine-3,6-dione with Lawesson's reagent would be expected to yield the target scaffold, this compound.

Derivatization Strategies for Diversity-Oriented Synthesis

With the core scaffold in hand, a library of derivatives can be generated by functionalizing the amino and thione groups.

Potential Applications and Future Research Directions

Role as Versatile Synthetic Building Blocks for Complex Organic Molecules

The multifunctionality of the target molecule—possessing an amino group, a hydrazinic N-N bond, and two reactive thiocarbonyl groups—suggests it could be a valuable synthetic intermediate if it were readily accessible.

Precursors for Pharmaceutically Relevant Scaffolds

Research into related aminopyridazinone scaffolds has shown their utility in developing inhibitors for enzymes like Fatty Acid Binding Protein 4 (FABP4). nih.gov Future studies on the dithione analog could investigate its potential as a scaffold for novel therapeutic agents. The sulfur atoms could act as key coordination sites for metalloenzymes or provide different pharmacokinetic properties compared to their oxygen counterparts.

Intermediates in Natural Product Synthesis

There is currently no documented use of 4-Amino-1,2-dihydropyridazine-3,6-dithione as an intermediate in the synthesis of natural products. Its potential in this area is entirely unexplored.

Applications in Materials Science

The sulfur atoms in the dithione structure are of potential interest for materials science applications.

Development of Ligands for Coordination Chemistry

Heterocyclic compounds containing both nitrogen and sulfur atoms are well-known for their ability to act as ligands for transition metals. nih.gov The two thione groups and the amino group of this compound could serve as multiple coordination sites, making it a potential candidate for forming complex coordination polymers or metal-organic frameworks (MOFs). Research would be needed to synthesize and characterize such metal complexes.

Exploration in Organic Electronics and OLEDs

The application of this specific compound in organic electronics is not reported. While some heterocyclic compounds are explored for these applications, the stability and electronic properties of this compound would need to be established before its potential in OLEDs or other organic electronic devices could be assessed.

Potential as Corrosion Inhibitors

Organic compounds containing nitrogen and sulfur atoms are often effective corrosion inhibitors because these heteroatoms can adsorb onto metal surfaces, forming a protective layer. arabjchem.orgresearchgate.net Amino acids and various heterocyclic derivatives have been studied for this purpose. arabjchem.orgresearchgate.net The multiple heteroatoms in this compound make it a theoretical candidate for corrosion inhibition, but experimental validation is required.

Exploration in Catalysis and Organocatalysis

The unique structural features of the this compound scaffold, namely the presence of multiple heteroatoms and functional groups, make it an intriguing candidate for exploration in the field of catalysis. Its derivatives hold potential for applications in both organocatalysis and as ligands in metal-catalyzed reactions.

Design of Chiral Catalysts from Derivatives

The development of chiral catalysts for asymmetric synthesis is a cornerstone of modern organic chemistry, enabling the selective production of single enantiomers of chiral molecules. Derivatives of dihydropyridazines are being explored as scaffolds for the design of novel chiral organocatalysts. The inherent chirality that can be introduced into the dihydropyridazine (B8628806) ring, coupled with the functional handles provided by the amino and dithione groups, allows for modular synthesis of catalysts.

Research in the broader field of dihydropyridines has demonstrated that these scaffolds are valuable precursors for synthesizing chiral piperidines and other nitrogen-containing heterocycles which are prominent motifs in pharmaceuticals. nih.govresearchgate.net Organocatalytic methods, such as Mannich/Wittig/cycloisomerization sequences using chiral amine catalysts, have been successfully employed to access chiral 1,2-dihydropyridines with high enantioselectivity. nih.gov This approach highlights a potential pathway for designing chiral catalysts based on the this compound core. By functionalizing the amino group with a chiral moiety, it is conceivable to create a new class of organocatalysts.

The table below summarizes findings for the organocatalytic synthesis of related chiral dihydropyridine (B1217469) derivatives, illustrating the potential for achieving high enantioselectivity.

| Catalyst Type | Reaction | Substrates | Enantiomeric Excess (ee) |

| Chiral Amine | Mannich/Wittig/cycloisomerization | N-Boc aldimines, aldehydes, phosphoranes | 86% to >99% |

| β-isocupreidine | Michael Addition | Hydrazones, alkylidenemalononitriles | 40–54% |

| Takemoto's thiourea | Spirocyclization | Enamines, isatylidene malononitrile | Low to moderate |

This data is based on research into related dihydropyridine compounds and suggests potential avenues for derivatives of this compound.

Role as Ligands in Metal-Catalyzed Reactions

The dithione functionality and the amino group of this compound present excellent coordination sites for metal ions. The sulfur atoms of the thiocarbonyl groups can act as soft Lewis bases, while the nitrogen atoms of the amino group and the pyridazine (B1198779) ring can act as hard or borderline Lewis bases. This versatile donor set makes the molecule and its derivatives promising candidates for ligands in transition metal catalysis.

The ability of similar heterocyclic compounds, such as those containing triazole and thiol/thione groups, to act as bidentate ligands has been established. nih.gov These ligands coordinate with metal ions like Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II) through their sulfur and amine groups, forming stable chelate rings. nih.gov This coordination behavior is highly sought after in the design of catalysts for various organic transformations, including cross-coupling reactions, hydrogenations, and oxidations.

Derivatives of this compound could be tailored to influence the steric and electronic properties of the resulting metal complex, thereby fine-tuning its catalytic activity and selectivity. For instance, the introduction of bulky substituents on the pyridazine ring could create a chiral pocket around the metal center, enabling enantioselective catalysis.

Exploration of Unique Physicochemical Properties

The conjugated system of the dihydropyridazine ring, combined with the electron-donating amino group and the electron-withdrawing dithione groups, is expected to confer unique physicochemical properties to this compound. These properties are of significant interest for applications in materials science.

Photophysical Properties for Optoelectronic Devices

Conjugated organic molecules are the subject of intense research for their potential use in optoelectronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and sensors. researchgate.net The photophysical properties of these materials, including their absorption and emission spectra, are dictated by their molecular structure. The "donor-acceptor" architecture within this compound could lead to interesting charge-transfer characteristics, which are crucial for optoelectronic applications. researchgate.net

The study of various heterocyclic compounds has shown that their photophysical properties can be tuned by chemical modification. nih.govmdpi.com For instance, the introduction of different functional groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby changing the color of emitted light. researchgate.net Research on fullerene derivatives has also highlighted how modifying molecular structure can enhance solubility and interfacial properties, which are critical for device performance in applications like perovskite solar cells. rsc.org The investigation into the photophysical properties of this compound and its derivatives could reveal their potential for use as emitters, charge transporters, or sensitizers in a new generation of optoelectronic devices. doaj.org

Supramolecular Assembly and Self-Organization

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The ability of this compound to participate in multiple hydrogen bonds through its amino and N-H groups, as well as potential π-π stacking interactions of the pyridazine ring, makes it an excellent candidate for forming well-defined supramolecular assemblies. mdpi.comnih.gov

The self-assembly of amino acid derivatives into complex nanostructures like fibrils and hydrogels demonstrates the power of directional non-covalent interactions. mdpi.com Similarly, the pyridazine ring is known to engage in robust hydrogen bonding in molecular recognition processes. nih.gov The self-organization of this compound could lead to the formation of novel materials with ordered structures, such as liquid crystals, gels, or crystalline networks. These materials could find applications in areas like drug delivery, tissue engineering, and molecular electronics.

Challenges and Future Perspectives in Dihydropyridazine-Dithione Chemistry

While the potential applications of this compound and its derivatives are promising, several challenges need to be addressed. The synthesis of these compounds can be complex, and the development of efficient and scalable synthetic routes is a primary hurdle. Furthermore, the stability of the dithione functionality under various reaction conditions may pose a challenge.

Future research in this area should focus on several key aspects:

Synthetic Methodology: Developing versatile and efficient synthetic methods to access a wide range of substituted this compound derivatives.

Catalyst Development: Systematically designing and synthesizing chiral catalysts based on this scaffold and evaluating their performance in a variety of asymmetric transformations.

Ligand Design: Exploring the coordination chemistry of these compounds with a range of transition metals and testing the catalytic activity of the resulting complexes.

Materials Science: Thoroughly characterizing the photophysical and self-assembly properties of these molecules and fabricating prototype optoelectronic and supramolecular materials.

Addressing these challenges will be crucial for unlocking the full potential of this intriguing class of heterocyclic compounds and paving the way for their application in catalysis and materials science. The interdisciplinary nature of this research, spanning organic synthesis, catalysis, and materials chemistry, promises a rich and rewarding field of study.

Information regarding "this compound" is not available in the public domain.

A comprehensive search of scientific databases and literature has revealed no specific information, research, or data pertaining to the chemical compound "this compound." This suggests that the compound may not have been synthesized, or if it has, its properties and potential applications have not been documented in publicly accessible scientific literature.

The provided outline requests detailed information on topics such as regioselectivity, stereocontrol in complex syntheses, sustainable synthesis methods, and the development of bioactive analogs for mechanistic investigations. Due to the absence of any foundational research on "this compound," it is not possible to generate a scientifically accurate and informative article that adheres to the specific requirements of the request.

However, information is available for a structurally related class of compounds, pyridazinones, which feature an oxygen atom in place of one or both sulfur atoms. If you would like to receive an article on a related, well-documented compound such as "4-Amino-1,2-dihydropyridazine-3,6-dione" or its derivatives, please provide updated instructions.

Q & A

Q. What are the established synthetic routes for 4-Amino-1,2-dihydropyridazine-3,6-dithione, and what are their mechanistic considerations?

The compound is synthesized via cyclocondensation reactions. For example, aminodiphenyl-pyridazinecarbonitrile reacts with carbon disulfide (CS₂) under alkaline conditions to form pyridazine-dithione derivatives. This method involves nucleophilic attack by the thiol group on the electrophilic carbon, followed by cyclization . Another approach uses thiourea as a sulfur source in ethanolic potassium hydroxide, as seen in analogous pyridazinone syntheses . Key parameters include temperature control (reflux conditions) and stoichiometric ratios of reactants to minimize side products.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Essential techniques include:

- ¹H/¹³C NMR : To confirm proton environments and carbon frameworks, particularly distinguishing between amino and thione groups. DMSO-d₆ is commonly used as a solvent .

- IR spectroscopy : Identification of N-H (3200–3400 cm⁻¹) and C=S (1050–1250 cm⁻¹) stretches .

- X-ray diffraction (XRD) : For crystallographic validation of the dihydropyridazine-dithione core .

- Thermogravimetric analysis (TGA) : To assess thermal stability, especially if the compound is intended for high-temperature applications .

Q. How can researchers design initial biological activity studies for this compound?

Begin with minimum inhibitory concentration (MIC) assays against Gram-positive and Gram-negative bacteria (e.g., S. aureus, E. coli) using standardized protocols like CLSI guidelines. Include positive controls (e.g., ampicillin) and solvent controls (DMSO). Structure-activity relationships (SAR) can be explored by synthesizing analogs with varied substituents on the pyridazine ring .

Q. What solvents and reaction conditions are optimal for handling this compound during synthesis?

Use polar aprotic solvents (e.g., DMF, DMSO) due to the compound’s limited solubility in non-polar media. Reactions requiring basic conditions (e.g., cyclocondensation) should employ ethanolic KOH or NaOH at reflux temperatures (70–80°C) to enhance reaction rates while avoiding decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound?

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclization .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while improving yield, as demonstrated in analogous triazole-thione syntheses .

- Solvent-free conditions : Minimize side reactions and simplify purification, though this requires precise temperature control .

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies often arise from variations in:

- Substituent effects : Electron-withdrawing groups (e.g., nitro) may enhance antimicrobial activity, while bulky groups reduce membrane permeability .

- Assay conditions : Standardize inoculum size, incubation time, and solvent concentration across studies.

- Resistance mechanisms : Perform whole-genome sequencing of resistant strains to identify efflux pumps or target mutations .

Q. What strategies address poor aqueous solubility in pharmacological studies?

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate, glycosides) via nucleophilic substitution at the amino or thione positions .

- Nanoformulation : Use liposomal encapsulation or polymeric nanoparticles to enhance bioavailability .

- Co-crystallization : Explore co-crystals with succinic acid or cyclodextrins to improve dissolution rates .

Q. How can regioselectivity be controlled during functionalization of the pyridazine ring?

- Directing groups : Install temporary protecting groups (e.g., acetyl) on the amino group to steer electrophilic substitution to the C5 or C6 positions .

- Metal-mediated cross-coupling : Use palladium catalysts for Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups selectively .

- Computational guidance : Density functional theory (DFT) calculations predict reactive sites based on frontier molecular orbitals (e.g., nucleophilic Fukui indices) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.